molecular formula C11H20ClNO4 B1422773 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 40224-39-3

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No.: B1422773
CAS No.: 40224-39-3
M. Wt: 265.73 g/mol
InChI Key: NHUFQUUQDKNIOP-QMMMGPOBSA-N
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Description

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of Boc-protected compounds like this compound can be scaled up using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: The removal of the Boc group yields the free amine.

    Substitution: The substitution of the chloromethyl group results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as an intermediate in the synthesis of peptides and other biologically active molecules. The Boc-protected amino group allows for selective deprotection, facilitating the synthesis of complex molecules with multiple functional groups .

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino function, preventing it from reacting under certain conditions. Upon deprotection, the free amine can participate in various chemical reactions, such as forming peptide bonds or undergoing nucleophilic substitution .

Comparison with Similar Compounds

Uniqueness: (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its specific structure, which includes a chloromethyl group that can undergo further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

chloromethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4/c1-7(2)8(9(14)16-6-12)13-10(15)17-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUFQUUQDKNIOP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40224-39-3
Record name chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure as described in Example 17 Step 1 using 2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1 g, 4.6 mmol) in DCM (25 mL) and H2O (25 mL), NaHCO3 (1.55 g, 18.4 mmol), TBAHSO4 (156 mg, 0.46 mmol) and a solution of chloromethyl sulfochloridate (559 μL, 5.5 mmol) in DCM (5 mL). The title compound was obtained as colorless oil (877 mg, 71.8%). The title compound was characterized by 1H NMR as shown below:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
71.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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